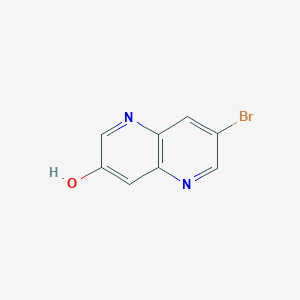

7-Bromo-1,5-naphthyridin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

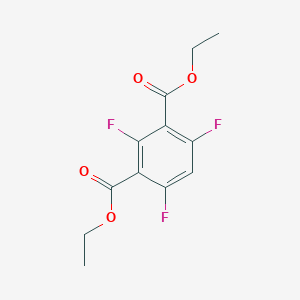

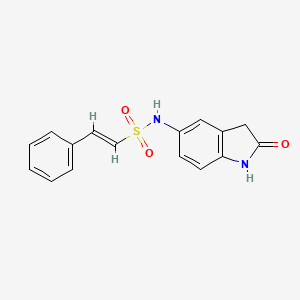

7-Bromo-1,5-naphthyridin-3-ol is a chemical compound with the molecular formula C8H5BrN2O . It is a derivative of the 1,5-naphthyridine family . These heterocycles are significant in the field of medicinal chemistry because many of them exhibit a variety of biological activities .

Molecular Structure Analysis

The molecular structure of 7-Bromo-1,5-naphthyridin-3-ol consists of a naphthyridine ring system, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . The presence of the bromine atom and the hydroxyl group on the naphthyridine ring further characterizes the compound .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

7-Bromo-1,5-naphthyridin-3-ol and its derivatives have been extensively studied for their chemical properties and reactivity, particularly in the context of amination reactions. These compounds serve as intermediates in the synthesis of various amino-naphthyridines. For instance, the amination of bromo-naphthyridines, involving intermediates such as naphthyridyne, has been explored to yield amino derivatives, showcasing the compound's significance in synthesizing structurally diverse molecules (Czuba, 2010), (Plas et al., 2010), (Haak & Plas, 2010).

Applications in Biological and Pharmacological Research

While the focus is not on drug use, dosage, or side effects, the research has indicated that derivatives of 7-Bromo-1,5-naphthyridin-3-ol, such as naphthyridine analogues, exhibit substantial biological activity. These include potential roles in inhibiting the oxidation of lipid membranes and low-density lipoproteins, indicating their relevance in addressing oxidative stress and associated disorders (Nam et al., 2007). Additionally, 1,8‐naphthyridine derivatives have been noted for their multiple biological activities, including antimicrobial, antiviral, anticancer, anti‐inflammatory, and analgesic properties, underscoring their potential in medicinal chemistry and drug design (Madaan et al., 2015).

Contribution to Material Science and Chemistry

The structural and reactive properties of 7-Bromo-1,5-naphthyridin-3-ol derivatives contribute significantly to material science and chemistry. They are used in constructing bridging ligands and their corresponding complexes, indicating their utility in developing new materials and studying molecular interactions (Singh & Thummel, 2009). Furthermore, these compounds' tautomerism and ability to form multiple hydrogen bonds are of interest in studying molecular behavior and designing functional materials (Alvarez-Rúa et al., 2004).

Direcciones Futuras

The future directions for the study of 7-Bromo-1,5-naphthyridin-3-ol and similar compounds could involve further exploration of their synthesis, reactivity, and potential biological activities. Given the significance of 1,5-naphthyridine derivatives in medicinal chemistry, there may be interest in developing new synthetic methods, studying their reactivity in various chemical reactions, and exploring their potential as therapeutic agents .

Propiedades

IUPAC Name |

7-bromo-1,5-naphthyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-1-7-8(10-3-5)2-6(12)4-11-7/h1-4,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYAKPHTYBIMAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1N=CC(=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1,5-naphthyridin-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2586438.png)

![1-(3-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2586445.png)

![1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2586451.png)

![3-(4-methoxybenzyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2586454.png)

![ethyl 2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2586459.png)